

# Assessing the novelty of "S,S-Dimethyl sulfoximine" in patent literature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

Cat. No.: *B075141*

[Get Quote](#)

An Assessment of the Novelty of **S,S-Dimethyl Sulfoximine** in Patent Literature: A Comparative Guide

## Introduction

**S,S-Dimethyl sulfoximine**, a sulfur-containing organic compound, has garnered significant attention in recent chemical and pharmaceutical patent literature. While the fundamental chemistry of sulfoximines has been known since the mid-20th century, the novelty of **S,S-dimethyl sulfoximine** in the current patent landscape lies not in the molecule itself, but in its innovative application as a versatile building block and bioisostere in the design of new therapeutic agents. The increasing number of patent applications featuring sulfoximine-containing compounds over the last decade underscores their growing importance in drug discovery.<sup>[1]</sup>

This guide provides an objective comparison of **S,S-Dimethyl sulfoximine** with its common alternatives, supported by experimental data from scientific literature and patents. It is intended for researchers, scientists, and drug development professionals interested in the strategic application of this unique functional group.

## Performance Comparison: **S,S-Dimethyl Sulfoximine** vs. Alternatives

The primary role of **S,S-Dimethyl sulfoximine** in patent literature is as a nucleophilic reagent for incorporation into larger molecules and as a bioisosteric replacement for more common functional groups like sulfones and sulfonamides.[\[2\]](#)

## S,S-Dimethyl Sulfoximine as a Nucleophilic Building Block

**S,S-Dimethyl sulfoximine** can be deprotonated to form a nucleophile that readily participates in various coupling reactions. Its utility is frequently demonstrated in the synthesis of complex heterocyclic compounds, which are often the core of new drug candidates.

Alternatives: Common alternatives for introducing a sulfur-based functional group include dimethyl sulfone, dimethyl sulfoxide, and various sulfonamides. While these alternatives are often cheaper and more readily available, **S,S-Dimethyl sulfoximine** offers a unique combination of properties once incorporated into the final molecule, including a chiral center at the sulfur atom and a hydrogen bond donor/acceptor site, which can be crucial for target engagement.

## S,S-Dimethyl Sulfoximine as a Bioisostere

A key driver for the increased use of **S,S-Dimethyl sulfoximine** in pharmaceutical patents is its role as a bioisostere for sulfones and sulfonamides. Replacing a sulfone or sulfonamide group with a sulfoximine can lead to significant improvements in a drug candidate's physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability. This can result in new chemical entities with improved therapeutic profiles, thereby generating novel intellectual property.

For instance, in the development of an ATR inhibitor, AstraZeneca replaced a sulfone with a sulfoximine, which led to increased aqueous solubility while maintaining potency, allowing the compound to advance to clinical trials.[\[3\]](#)

## Data Presentation

The following tables summarize quantitative data comparing the synthesis and properties of sulfoximine-containing compounds with their alternatives.

Table 1: Synthesis of N-Functionalized Sulfoximines

| Starting Material         | Reagents and Conditions                              | Product                                   | Yield (%) | Reference |
|---------------------------|------------------------------------------------------|-------------------------------------------|-----------|-----------|
| Dimethyl sulfoxide (DMSO) | 1. (NH4)2CO3, PhI(OAc)2, MeOH, rt, 1h; 2. I2, rt, 1h | N-Iodo-S,S-dimethyl Sulfoximine           | 31        | [4]       |
| S,S-Dimethyl sulfoximine  | Aryl halide, Cu(I) salt, base, DMSO, 90°C, 12h       | N-Aryl-S,S-dimethyl sulfoximine           | 48-95     | [3]       |
| S,S-Dimethyl sulfoximine  | 11-bromo-1-undecene, KOH                             | N-(10-Undecenyl)-S,S-dimethyl sulfoximine | 88        | [5]       |
| Various Sulfoxides        | NH2CO2NH4, PhI(OAc)2, MeOH, rt, 1h                   | Various NH-Sulfoximines                   | 66-88     | [3]       |

Table 2: Comparison of Physicochemical Properties of Sulfoximine Analogues vs. Parent Drugs (Sulfones/Sulfonamides)

| Parent Drug (Functional Group) | Sulfoximine Analogue      | Aqueous Solubility (mg/L) | logD (pH 7.5) | Reference |
|--------------------------------|---------------------------|---------------------------|---------------|-----------|
| Imatinib (Amide/Amine)         | Analogue 8 (Sulfoximine)  | 112 vs. 54                | 1.9 vs. 2.0   | [6]       |
| AT7519 (Amine)                 | Analogue 15 (Sulfoximine) | 1524 vs. 52               | 1.3 vs. 1.6   | [7]       |

Note: In these examples, the sulfoximine was introduced to replace a different solubilizing group, and the data illustrates the impact on physicochemical properties.

Table 3: Comparison of In Vitro Pharmacokinetic Properties of Sulfoximine Analogues vs. Parent Drugs

| Parent Drug | Sulfoximine Analogue | In Vitro Metabolic Stability (Rat Hepatocyte s, Predicted CL <sub>b</sub> L h <sup>-1</sup> kg <sup>-1</sup> ) | Caco-2 Permeability (Papp A → B, nm s <sup>-1</sup> ) | Efflux Ratio | Reference |
|-------------|----------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|--------------|-----------|
| AT7519      | Analogue 15          | 1.7 vs. 0.06                                                                                                   | -                                                     | -            | [7]       |
| Palbociclib | Analogue 23          | 1.3 vs. 1.1                                                                                                    | 70 vs. 25                                             | 2.6 vs. 9.1  | [7]       |
| Vardenafil  | Analogue 29          | -                                                                                                              | 206 vs. very low                                      | 0.87 vs. -   | [6]       |

## Experimental Protocols

### General Protocol for the Synthesis of NH-Sulfoximines from Sulfoxides

This method is widely cited for its operational simplicity and stereospecificity.

Procedure: A mixture of the sulfoxide (1.0 equiv), (diacetoxyiodo)benzene (3.0 equiv), and ammonium carbamate (4.0 equiv) in methanol is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the resulting residue is worked up using an appropriate extraction procedure to isolate the NH-sulfoximine. The reaction typically proceeds with retention of configuration at the sulfur center.

### Representative Protocol for the Use of S,S-Dimethyl Sulfoximine as a Nucleophile in Patent Literature (from US11098032B2)

Procedure for the synthesis of 5-((4-(S-Methylsulfonimidoyl)benzyl)oxy)-2-((5-(trifluoromethyl)isoindolin-2-yl)methyl)-4H-pyran-4-one: To a mixture of NaH (60% dispersion, 1.6 mmol) in DCM (10 ml) under a nitrogen atmosphere at room temperature was added S,S-dimethyl-sulfoximine (1.6 mmol), and the mixture was stirred for 1 hour. The mixture was then cooled to 0°C, and 4-(chloromethyl)benzoyl chloride (1.6 mmol) was added. Stirring was continued for 1 hour. Ice water was added, and the product was extracted with DCM. The organic phase was then carried forward to the next synthetic steps.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Bioisosteric relationship of sulfoximines to sulfones and sulfonamides.



[Click to download full resolution via product page](#)

Caption: General workflow for incorporating **S,S-Dimethyl Sulfoximine** into drug candidates.



[Click to download full resolution via product page](#)

Caption: Evolution of synthetic methods for sulfoximines.

## Conclusion

The novelty of **S,S-Dimethyl sulfoximine** in the current patent literature is not centered on the discovery of the molecule itself, but rather on its strategic and innovative application in medicinal chemistry. Its use as a versatile, nucleophilic building block allows for the construction of complex molecular architectures. More significantly, its role as a bioisostere for sulfones and sulfonamides provides a powerful tool for fine-tuning the properties of drug candidates. The ability to modulate aqueous solubility, metabolic stability, and target interactions by incorporating a sulfoximine moiety often leads to compounds with improved therapeutic potential and, critically, novel intellectual property. As modern synthetic methods continue to make sulfoximines more accessible, their prevalence in the patent literature is likely to continue its upward trend.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Comparative study of motions in dimethylsulfone by noise excitation and solid echo spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. US11236045B2 - Substituted sulfoximine compounds - Google Patents [patents.google.com]
- 7. CA3223641A1 - Sulfoximine compound and use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Assessing the novelty of "S,S-Dimethyl sulfoximine" in patent literature]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075141#assessing-the-novelty-of-s-s-dimethyl-sulfoximine-in-patent-literature>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)